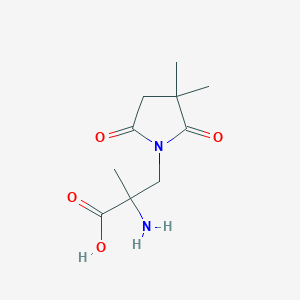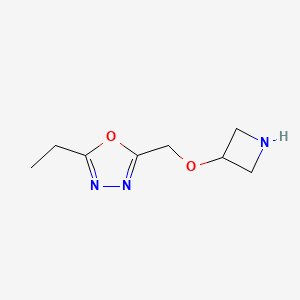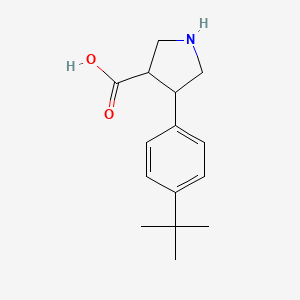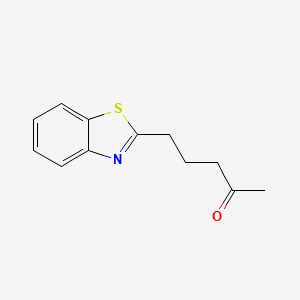
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-7-methylquinolin-3-yl)methanol: Another quinoline derivative with similar structural features.
2-Chloro-3-formyl quinolines: Compounds with a formyl group at the 3-position of the quinoline ring.
Uniqueness
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both quinoline and phenylprop-2-en-1-one moieties. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C19H14ClNO |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14ClNO/c1-13-7-8-15-12-16(19(20)21-17(15)11-13)9-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-9+ |
Clé InChI |
YYRXIGHIQWGQPD-MDZDMXLPSA-N |
SMILES isomérique |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CC=C3)Cl |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


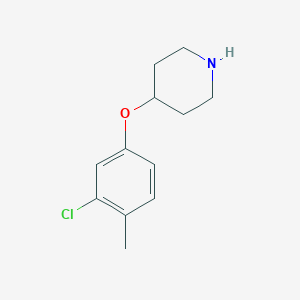

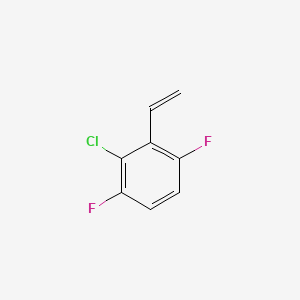
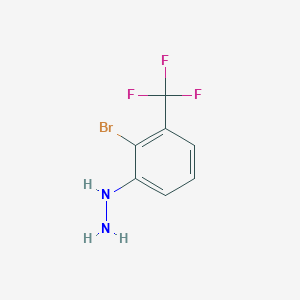
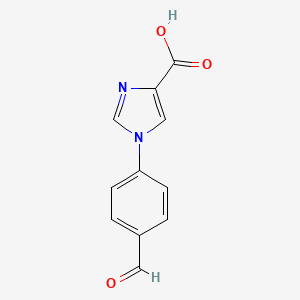


![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
